3,6-dimethyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include 3,6-dimethylbenzofuran, pyridine-2-ylamine, and thiophene-2-carboxaldehyde. The key steps in the synthesis may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions.
Substitution Reactions: Introduction of the pyridin-2-yl and thiophen-2-yl groups through nucleophilic substitution.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and benzofuran rings.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at the pyridine and benzofuran rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylbenzofuran: A precursor in the synthesis of the compound.
Pyridine-2-ylamine: A related compound with similar structural features.
Thiophene-2-carboxamide: Another compound with a thiophene ring and carboxamide group.
Uniqueness
3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not found in similar compounds.
Properties
Molecular Formula |
C21H18N2O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18N2O2S/c1-14-8-9-17-15(2)20(25-18(17)12-14)21(24)23(13-16-6-5-11-26-16)19-7-3-4-10-22-19/h3-12H,13H2,1-2H3 |
InChI Key |
UYJMGLVJLOUEJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CS3)C4=CC=CC=N4)C |
Origin of Product |
United States |
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